molecular formula C9H10FN3O B6189174 1-(5-fluoropyrimidin-2-yl)piperidin-4-one CAS No. 1353853-20-9

1-(5-fluoropyrimidin-2-yl)piperidin-4-one

Cat. No.: B6189174
CAS No.: 1353853-20-9
M. Wt: 195.2
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Description

1-(5-fluoropyrimidin-2-yl)piperidin-4-one is a chemical compound with the molecular formula C9H10FN3O and a molecular weight of 195.2 g/mol . This compound is characterized by the presence of a fluoropyrimidine ring attached to a piperidinone structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-fluoropyrimidin-2-yl)piperidin-4-one typically involves the reaction of 5-fluoropyrimidine with piperidin-4-one under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(5-fluoropyrimidin-2-yl)piperidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-fluoropyrimidin-2-yl)piperidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(5-fluoropyrimidin-2-yl)piperidin-4-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting enzymes or altering receptor functions. These interactions can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

1-(5-fluoropyrimidin-2-yl)piperidin-4-one can be compared with other fluoropyrimidine derivatives and piperidinone compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of a fluoropyrimidine ring and a piperidinone structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1353853-20-9

Molecular Formula

C9H10FN3O

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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